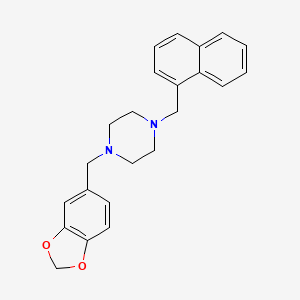
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine, also known as BNPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNPI is a piperazine derivative that contains a benzodioxole and naphthylmethyl group, making it a unique molecule with interesting properties. In
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This activation leads to a decrease in the firing rate of serotonergic neurons, resulting in a decrease in serotonin release. This decrease in serotonin release has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
In addition to its effects on the 5-HT1A receptor, this compound has been shown to have other effects on the brain. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the number of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the effects of this receptor on various physiological processes. However, one limitation of using this compound is its partial agonist activity, which may make it difficult to interpret the results of experiments. Additionally, the effects of this compound on other receptors and neurotransmitters may complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine. One area of interest is its potential use as a therapeutic agent for mood disorders. Its anxiolytic and antidepressant effects make it a promising candidate for further study. Additionally, its effects on BDNF and dendritic spines suggest that it may have neuroprotective effects. Another area of interest is its effects on other receptors and neurotransmitters. Further research is needed to fully understand the effects of this compound on these systems.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential use in neuroscience research. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor with high affinity, making it a useful tool for studying this receptor. The 5-HT1A receptor is involved in a variety of physiological processes, including mood regulation, anxiety, and appetite control. By studying the effects of this compound on this receptor, researchers can gain a better understanding of its role in these processes.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-7-21-19(4-1)5-3-6-20(21)16-25-12-10-24(11-13-25)15-18-8-9-22-23(14-18)27-17-26-22/h1-9,14H,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGFLOOBFLQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3452891.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B3452906.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3452915.png)
![4-{[2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452920.png)
![4-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3452928.png)
![3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452935.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)
![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)

